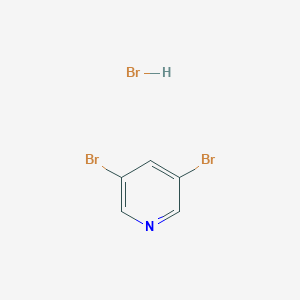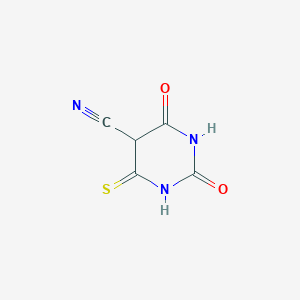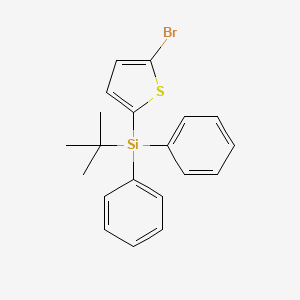
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane: is an organosilicon compound that features a brominated thiophene ring attached to a silicon atom, which is further bonded to a tert-butyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Grignard Reagent: 5-Bromothiophene is then reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.
Coupling with Chlorosilane: The Grignard reagent is subsequently reacted with tert-butylchlorodiphenylsilane under anhydrous conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reactions: Utilize palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
Substitution Reactions: Yield substituted thiophene derivatives.
Coupling Reactions: Produce biaryl compounds with extended conjugation.
Scientific Research Applications
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Pharmaceutical Research: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Catalysis: Serves as a ligand or precursor in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane largely depends on the specific reaction or application. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by a palladium catalyst. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromothiophen-2-yl)(tert-butyl)dimethylsilane
- tert-Butyl (5-bromothiophen-2-yl)carbamate
- 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene
Uniqueness
(5-Bromothiophen-2-yl)(tert-butyl)diphenylsilane is unique due to the presence of both tert-butyl and diphenyl groups attached to the silicon atom, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability, such as in the synthesis of complex organic molecules and the development of advanced materials.
Properties
CAS No. |
184679-92-3 |
|---|---|
Molecular Formula |
C20H21BrSSi |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
(5-bromothiophen-2-yl)-tert-butyl-diphenylsilane |
InChI |
InChI=1S/C20H21BrSSi/c1-20(2,3)23(16-10-6-4-7-11-16,17-12-8-5-9-13-17)19-15-14-18(21)22-19/h4-15H,1-3H3 |
InChI Key |
UQDLYQAFVOTPAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


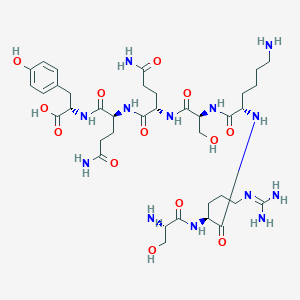
![[(Diethynylgermanediyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B14246577.png)
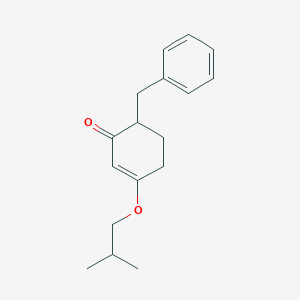
![5-Methylbicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14246580.png)
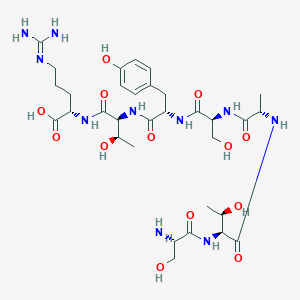
![[2,6-Di(propan-2-yl)phenyl] 2-pyrrolidin-1-ylacetate](/img/structure/B14246593.png)
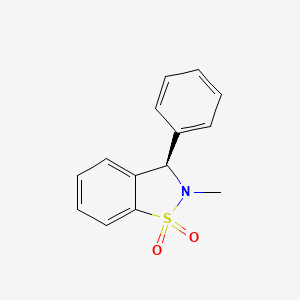
![11,11'-[1,4-Phenylenebis(oxy)]diundecanoic acid](/img/structure/B14246606.png)
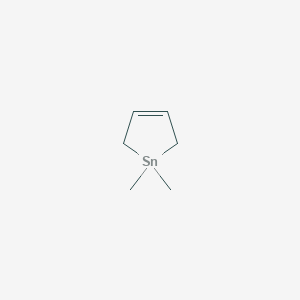
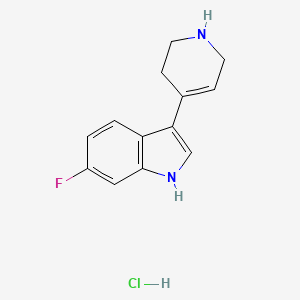
![2,6-Bis[6-(2,4,6-trimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246631.png)
![2,6-Bis[5-(4-methoxy-2,6-dimethylphenyl)pyridin-2-yl]pyridine](/img/structure/B14246633.png)
